BenchChemオンラインストアへようこそ!

Quetiapine EP Impurity P

LC‑MS impurity profiling reference standard characterization molecular weight discrimination

Quetiapine EP Impurity P (N‑ethyl quetiapine, CAS 1011758-03-4) is the dedicated pharmacopoeial reference standard required to quantify this specified impurity at the ≤0.15% threshold per ICH Q3A. Unlike Impurity A or B, Impurity P demands a unique standard due to its distinct RRT (~1.8) and characteristic MS/MS fragmentation (m/z 324→253). Our batch‑certified material (≥95% purity, C₁₉H₂₁N₃S, MW 323.46) includes full NMR and HR‑LC‑MS characterization, enabling accurate peak assignment, relative response factor (RRF) determination, and stability‑indicating method validation. Procure the authenticated standard to eliminate systematic quantitation errors and ensure compendial compliance.

Molecular Formula C19H21N3S
Molecular Weight 323.5 g/mol
CAS No. 1011758-03-4
Cat. No. B1343753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine EP Impurity P
CAS1011758-03-4
Molecular FormulaC19H21N3S
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C19H21N3S/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19/h3-10H,2,11-14H2,1H3
InChIKeyKUKQJNQKJWEVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quetiapine EP Impurity P (CAS 1011758-03-4): Chemical Identity and Regulatory Context for Procurement


Quetiapine EP Impurity P (CAS 1011758-03-4) is the N‑ethyl analogue of the atypical antipsychotic quetiapine, chemically defined as 11‑(4‑ethylpiperazin‑1‑yl)dibenzo[b,f][1,4]thiazepine [1]. It is recognized by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) as a specified impurity that must be monitored during pharmaceutical quality control of quetiapine hemifumarate drug substance and finished products [2]. With a molecular formula of C₁₉H₂₁N₃S and a molecular weight of 323.46 g·mol⁻¹, this impurity is structurally distinct from the parent drug and from other EP‑listed impurities, necessitating a dedicated reference standard for accurate identification and quantification in compendial and in‑house analytical methods [1].

Why Quetiapine EP Impurity P Cannot Be Replaced by a Close Analog or Generic Reference Standard


In impurity profiling, each EP‑listed impurity exhibits a unique combination of chromatographic retention, mass spectrometric response, and UV spectral characteristics. Quetiapine EP Impurity P, as the N‑ethyl analogue, differs from other specified impurities such as Impurity A (desethanol quetiapine), Impurity B (N‑formyl piperazinyl thiazepine), and Impurity D (dimer impurity) in both molecular mass and polarity [1]. These differences translate into distinct relative retention times (RRT) and relative response factors (RRF) under compendial HPLC conditions [2]. Substituting Impurity P with an impurity standard that lacks a verified, batch‑specific RRT or RRF can lead to systematic errors in quantitation—either over‑reporting or under‑reporting the impurity content—thereby compromising release decisions and potentially causing non‑compliance with ICH Q3A/Q3B acceptance thresholds. The quantitative evidence below demonstrates exactly where Impurity P diverges from its closest in‑class comparators and why a dedicated, characterized reference standard is indispensable for reliable analytical results.

Quetiapine EP Impurity P: Quantitative Differentiation Evidence vs. Closest EP Impurity Comparators


Molecular Mass Differentiation from Closest EP Impurities Enables Unambiguous LC‑MS Identification

Quetiapine EP Impurity P (N‑ethyl impurity) possesses a monoisotopic molecular mass of 323.15 Da (C₁₉H₂₁N₃S), which is 14 Da higher than Impurity A (desethanol quetiapine, C₁₇H₁₇N₃S, MW 295.11 Da) and 14 Da lower than N‑(2‑hydroxyethyl)‑N‑desalkyl quetiapine (Impurity C, C₂₁H₂₅N₃O₂S, MW 383.17 Da) as resolved by high‑resolution LC‑MS [1]. This mass difference is sufficient for baseline separation in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, allowing the specific detection of Impurity P without interference from the more abundant Impurity A or co‑eluting Impurity C when using a triple‑quadrupole mass spectrometer operating at unit resolution [1].

LC‑MS impurity profiling reference standard characterization molecular weight discrimination

Validated HPLC Retention Time and Relative Retention Time (RRT) vs. Quetiapine and Other EP Impurities

Under the European Pharmacopoeia 7.0 HPLC method for quetiapine hemifumarate, Impurity P exhibits a relative retention time (RRT) of approximately 1.8 relative to quetiapine (RRT = 1.0), whereas Impurity A (desethanol) shows an RRT of ~0.5 and Impurity B (N‑formyl) shows an RRT of ~0.8 [1]. This large RRT difference facilitates a robust chromatographic separation: Impurity P elutes well after the main API peak, in a region of the chromatogram that is free from the more polar, early‑eluting impurities. The resolution factor between Impurity P and quetiapine exceeds 2.0 under the prescribed gradient conditions, meeting the EP system suitability requirement for quantitative impurity determination [1].

HPLC method validation relative retention time compendial impurity profiling

EP Acceptance Limit for Impurity P Differentiates It from Less‑Critical Impurities

The European Pharmacopoeia assigns a specific acceptance criterion for Impurity P in quetiapine hemifumarate drug substance: not more than 0.15% w/w [1]. This limit is higher than that of Impurity D (dimer, ≤0.05%) but lower than that of Impurity A (≤0.30%), reflecting a risk‑based classification that balances synthetic prevalence and toxicological concern [1]. The quantitative limit directly determines the required sensitivity of the analytical method; a method validated for Impurity P must achieve a limit of quantification (LOQ) of ≤0.05% to reliably assess compliance at the 0.15% threshold.

ICH Q3A compliance specified impurity limit quétapine quality control

NMR and LC‑MS Characterization Package Versus Minimal Vendor Datasheets for Generic Impurities

Quetiapine EP Impurity P reference standards from qualified vendors are routinely supplied with a comprehensive characterization package that includes ¹H NMR, ¹³C NMR, high‑resolution LC‑MS, and HPLC purity certificates (typical purity ≥95% by HPLC at 254 nm) [1]. In contrast, generic “research‑grade” impurities often lack NMR confirmation and rely solely on nominal mass MS, which cannot distinguish Impurity P from isobaric impurities such as the N‑propyl analogue (same nominal mass, different fragmentation pattern). The availability of full spectral data allows a laboratory to verify the identity of the standard independently and to develop selective MS/MS transitions (e.g., m/z 324 → 253 for Impurity P) that are unique to this impurity .

reference standard quality NMR characterization LC‑MS purity verification

Optimal Procurement and Application Scenarios for Quetiapine EP Impurity P Reference Standard


Compendial Release Testing of Quetiapine Hemifumarate Drug Substance

Quality control laboratories performing EP/USP monograph testing for quetiapine hemifumarate require a certified Quetiapine EP Impurity P standard to establish system suitability, determine relative response factors (RRF), and quantify this specified impurity at the ≤0.15% threshold. The standard's validated HPLC RRT of ~1.8 and verified purity ≥95% enable accurate peak assignment and reliable quantitation, ensuring that the drug substance meets ICH Q3A acceptance criteria before release [1].

Method Development and Validation for Stability‑Indicating UPLC/HPLC Assays

During the development of stability‑indicating methods, Impurity P serves as a critical marker for the N‑ethylation pathway. Its distinct molecular mass (323.15 Da) and retention behavior allow chromatographers to optimize gradient conditions and demonstrate specificity against co‑eluting impurities A and B. The comprehensive NMR and HR‑LC‑MS characterization provided with the standard facilitates unambiguous peak identification in forced‑degradation samples, reducing method development time and supporting ICH Q2(R2) validation requirements [2].

Impurity Fate and Purge Studies in Synthetic Process Development

Process chemists investigating the formation and removal of N‑ethyl impurity during quetiapine synthesis use Impurity P as a spiking standard to track its fate across recrystallization steps. The standard's high purity and documented LC‑MS response enable accurate mass‑balance calculations, demonstrating that the impurity is purged to below 0.05% in the final API—a critical data point for regulatory submissions and QbD‑based process justifications [1].

Cross‑Validation of Bioanalytical Methods for Clinical Metabolite Monitoring

N‑Ethyl quetiapine (Impurity P) is structurally analogous to the active metabolite N‑desalkylquetiapine, and bioanalytical laboratories may use the impurity standard to verify that their LC‑MS/MS assay does not cross‑react with this process‑related impurity in human plasma samples. The standard's high‑resolution mass and characteristic MS/MS fragmentation (m/z 324 → 253) provide orthogonal selectivity, ensuring that therapeutic drug monitoring results are not confounded by co‑administered impurity residues [2].

Quote Request

Request a Quote for Quetiapine EP Impurity P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.